molecular formula C11H13BrO B6152279 rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans CAS No. 344462-76-6

rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans

Cat. No.: B6152279
CAS No.: 344462-76-6
M. Wt: 241.12 g/mol
InChI Key: ONGMKAURCOGHPU-WDEREUQCSA-N
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Description

rac-(1R,2S)-2-(4-Bromophenyl)cyclopentan-1-ol, trans is a chiral cyclopentanol derivative featuring a brominated aromatic substituent at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrO (molecular weight ≈ 240.9 g/mol), with a trans configuration at the cyclopentanol ring, resulting in distinct stereochemical and physicochemical properties .

Synthesis of such compounds typically involves cyclization reactions followed by chromatographic separation of isomers, as seen in structurally related cyclopropane derivatives (e.g., rac-(1R,2S)-2-(4-fluorophenoxy)-N,N-dimethylcyclopropane-1-carboxamide), where normal-phase and reverse-phase chromatography are employed to isolate cis/trans isomers .

Properties

CAS No.

344462-76-6

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1

InChI Key

ONGMKAURCOGHPU-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Bromophenyl Substitution:

    Hydroxyl Group Addition: The hydroxyl group can be introduced via a hydroboration-oxidation reaction, where the double bond in the cyclopentane ring is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of 2-(4-bromophenyl)cyclopentanone.

    Reduction: Formation of 2-(4-bromophenyl)cyclopentanol.

    Substitution: Formation of 2-(4-aminophenyl)cyclopentan-1-ol or 2-(4-thiocyanatophenyl)cyclopentan-1-ol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its chiral properties and potential use in asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.
  • Studied for its potential use in drug delivery systems due to its unique structural properties.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

a. rac-(1R,2S)-2-(4-Fluorophenyl)cyclopentan-1-ol
  • Substituent : Fluorine (electron-withdrawing) vs. bromine (electron-withdrawing but polarizable).
  • However, bromine’s higher molecular weight (79.9 vs. 19.0 for F) increases lipophilicity, which may improve membrane permeability in biological assays (data inferred from cyclopropane analogues in ).
b. rac-(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans
  • Ring Size: Cyclopropane (3-membered ring) vs. cyclopentanol (5-membered ring).
  • Impact: The cyclopropane ring introduces significant angle strain, increasing reactivity compared to the more stable cyclopentanol. The ethoxy group (-OCH₂CH₃) enhances solubility in organic solvents but reduces polarity relative to the hydroxyl group in the target compound .

Stereochemical Analogues: Cis vs. Trans Isomerism

  • Example: rac-(1R,2S)-2-(4-Fluorophenoxy)-N,N-dimethylcyclopropane-1-carboxamide (cis vs. trans). Cis Isomers: Often exhibit lower melting points due to reduced symmetry (e.g., cis isomer of fluorophenoxy cyclopropane carboxamide is a colorless oil vs. trans as a solid) . Trans Isomers: Higher crystallinity, as seen in tramadol’s (1R,2R)-isomer, which forms stable crystals suitable for pharmaceutical formulations .
  • Target Compound : The trans configuration likely enhances crystallinity, facilitating characterization via X-ray diffraction (supported by SHELX software applications in small-molecule crystallography ).

Physicochemical Properties

Table 1: Comparative Data for Select Compounds
Compound Molecular Weight (g/mol) Substituent Ring Size Configuration Key Property
rac-(1R,2S)-2-(4-Bromophenyl)cyclopentan-1-ol 240.9 4-Bromo 5-membered trans High lipophilicity, crystalline solid
rac-(1R,2S)-2-(4-Fluorophenyl)cyclopentan-1-ol 196.2 4-Fluoro 5-membered trans Improved aqueous solubility
rac-(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine HCl 213.7 4-Ethoxy 3-membered trans Low melting point, hygroscopic
Tramadol [(1R,2R)-isomer] 263.4 3-Methoxy, dimethylamino 6-membered trans Pharmacologically active crystalline form

Crystallographic Behavior

  • The trans configuration in cyclopentanols promotes ordered crystal packing, enabling precise structural determination using programs like SHELXL . In contrast, cis isomers or racemic mixtures (e.g., tramadol’s four stereoisomers) often form less predictable crystal lattices, complicating X-ray analysis .

Biological Activity

rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol, trans is a chiral compound characterized by a cyclopentane ring substituted with a 4-bromophenyl group and a hydroxyl group. The biological activity of this compound has been the subject of various studies, focusing on its potential pharmacological applications and interactions with biological targets.

  • Molecular Formula: C12H13BrO
  • CAS Number: 1314324-00-9
  • Structure: The compound exists as a racemic mixture, containing both enantiomers in equal proportions. The trans configuration indicates that the substituents are positioned on opposite sides of the cyclopentane ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can participate in hydrogen bonding, while the bromophenyl moiety may enhance binding affinity to specific receptors or enzymes. This interaction profile suggests potential applications in drug development, particularly in targeting specific pathways in disease processes.

In Vitro Studies

  • Antimicrobial Activity:
    • Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, brominated phenolic compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom in rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol may enhance its antimicrobial efficacy due to increased lipophilicity and cell membrane penetration.
  • Enzyme Inhibition:
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
  • Cytotoxicity:
    • In vitro assays have been conducted to assess the cytotoxic effects of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, potentially making it a candidate for further investigation as an anticancer agent.

Case Studies

A case study involving the synthesis and biological evaluation of rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol highlighted its potential as a lead compound in drug discovery. The study demonstrated:

  • Synthesis Method: Utilization of Grignard reactions to synthesize the compound with high yield and purity.
  • Biological Evaluation: Testing against human cancer cell lines revealed an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:

Compound NameBiological ActivityNotable Features
rac-(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol, transModerate antimicrobial activityChlorine substitution affects reactivity
rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, transEnhanced metabolic stability and higher binding affinityFluorine enhances pharmacokinetic properties
rac-(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol, transLower cytotoxicity compared to brominated analogsMethyl group reduces overall reactivity

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